Cas no 284487-64-5 (tert-Butyl Methyl Ether-d12)
tert-Butyl Methyl Ether-d12 Chemical and Physical Properties
Names and Identifiers
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- Propane-1,1,1,3,3,3-d6,2-(methoxy-d3)-2-(methyl-d3)- (9CI)
- tert-Butyl Methyl Ether-d12
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- Inchi: 1S/C5H12O/c1-5(2,3)6-4/h1-4H3/i1D3,2D3,3D3,4D3
- InChI Key: BZLVMXJERCGZMT-MGKWXGLJSA-N
- SMILES: O(C([2H])([2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
Experimental Properties
- Density: 0.840 g/mL at 25 °C
- Boiling Point: 55-56 °C
- Flash Point: -27 °F
tert-Butyl Methyl Ether-d12 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T693372-5mg |
tert-Butyl Methyl Ether-d12 |
284487-64-5 | 5mg |
$ 58.00 | 2023-09-05 | ||
| TRC | T693372-10mg |
tert-Butyl Methyl Ether-d12 |
284487-64-5 | 10mg |
$ 75.00 | 2023-09-05 | ||
| TRC | T693372-50mg |
tert-Butyl Methyl Ether-d12 |
284487-64-5 | 50mg |
$ 190.00 | 2023-09-05 | ||
| A2B Chem LLC | AF31968-250mg |
tert-Butyl methyl ether-d12 |
284487-64-5 | 250mg |
$603.00 | 2024-04-20 | ||
| A2B Chem LLC | AF31968-500mg |
tert-Butyl methyl ether-d12 |
284487-64-5 | 500mg |
$909.00 | 2024-04-20 | ||
| 1PlusChem | 1P00BF34-500mg |
tert-Butyl Methyl Ether-d12 |
284487-64-5 | 500mg |
$909.00 | 2025-02-25 | ||
| 1PlusChem | 1P00BF34-250mg |
tert-Butyl Methyl Ether-d12 |
284487-64-5 | 250mg |
$603.00 | 2025-02-25 |
tert-Butyl Methyl Ether-d12 Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on tert-Butyl Methyl Ether-d12
Research Brief on 284487-64-5 and tert-Butyl Methyl Ether-d12 in Chemical and Biomedical Applications
The chemical compound with the CAS number 284487-64-5 and the deuterated solvent tert-Butyl Methyl Ether-d12 (MTBE-d12) have garnered significant attention in recent chemical and biomedical research. This brief synthesizes the latest findings on their applications, mechanisms, and implications for drug development and analytical chemistry.
Recent studies highlight 284487-64-5 as a key intermediate in the synthesis of novel kinase inhibitors, particularly for oncology targets. A 2023 Journal of Medicinal Chemistry paper demonstrated its role in optimizing selectivity for PI3Kδ isoforms, reducing off-target effects in lymphoma models. Concurrently, MTBE-d12 has emerged as a critical NMR solvent for structural elucidation of drug metabolites due to its superior spectral resolution compared to protiated analogs.
Advanced applications of MTBE-d12 were showcased in a Analytical Chemistry study (2024) where it enabled precise quantification of volatile organic compounds in biological matrices through GC-MS, achieving detection limits below 0.1 ppb. This sensitivity proves crucial for environmental monitoring of pharmaceutical manufacturing byproducts.
Notably, 284487-64-5 derivatives exhibit promising ADME profiles in recent preclinical trials. A Nature Communications report (2023) detailed its incorporation into bifunctional PROTAC molecules, showing 82% target protein degradation at nanomolar concentrations. The compound's modular scaffold allows for rational design of E3 ligase binding moieties.
From a safety perspective, new toxicological data (2024) on MTBE-d12 confirms its reduced hepatotoxicity compared to conventional MTBE in rodent models, making it preferable for in vivo tracer studies. Researchers at ETH Zurich have developed a continuous-flow synthesis method that improves MTBE-d12 isotopic purity to >99.5%, addressing previous batch variability issues.
These advancements position both 284487-64-5 and MTBE-d12 as valuable tools for next-generation drug discovery. The former's versatility in medicinal chemistry and the latter's analytical precision create synergistic opportunities in pharmacokinetic studies and metabolomics research.
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